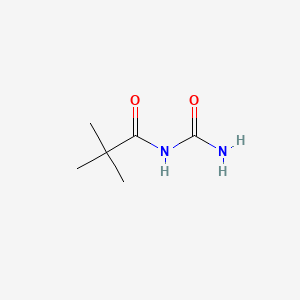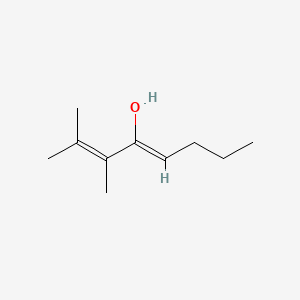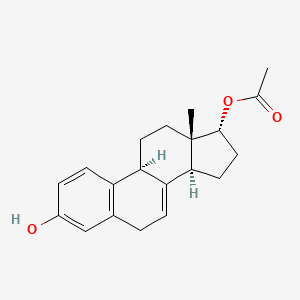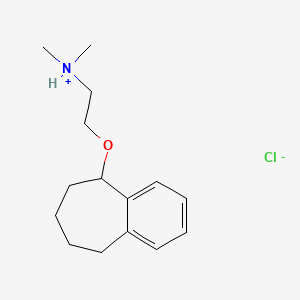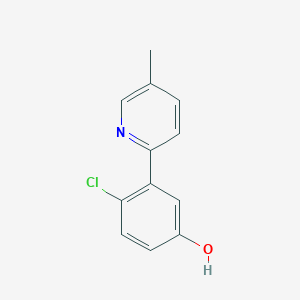
4-Chloro-3-(5-methylpyridin-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-(5-methylpyridin-2-yl)phenol is an organic compound with the molecular formula C12H10ClNO It is a derivative of phenol, characterized by the presence of a chlorine atom at the 4-position and a 5-methylpyridin-2-yl group at the 3-position of the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(5-methylpyridin-2-yl)phenol typically involves the condensation of 5-chlorosalicylaldehyde with 2-amino-5-methylpyridine. The reaction is carried out in ethanol as a solvent, with the aldehyde and amine being mixed and stirred for a period of time to form the desired product. The reaction mixture is then allowed to evaporate slowly at room temperature, leading to the formation of orange prism-shaped crystals of the compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely incorporate purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(5-methylpyridin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under appropriate conditions to form reduced derivatives.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used in the presence of a base, such as sodium hydroxide (NaOH), to facilitate the substitution reaction.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Reduced phenolic derivatives.
Substitution: Substituted phenolic compounds, depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-(5-methylpyridin-2-yl)phenol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anticancer or anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(5-methylpyridin-2-yl)phenol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties. The exact pathways and molecular targets involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: A similar compound with a chlorine atom at the 4-position and a methyl group at the 3-position of the phenol ring.
4-Chloro-2-(5-methylpyridin-2-yl)phenol: Another derivative with a different substitution pattern on the phenol ring.
Uniqueness
4-Chloro-3-(5-methylpyridin-2-yl)phenol is unique due to the specific positioning of the 5-methylpyridin-2-yl group and the chlorine atom on the phenol ring. This unique structure can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
CAS No. |
1150618-01-1 |
|---|---|
Molecular Formula |
C12H10ClNO |
Molecular Weight |
219.66 g/mol |
IUPAC Name |
4-chloro-3-(5-methylpyridin-2-yl)phenol |
InChI |
InChI=1S/C12H10ClNO/c1-8-2-5-12(14-7-8)10-6-9(15)3-4-11(10)13/h2-7,15H,1H3 |
InChI Key |
NQDFFISMUGKPCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C2=C(C=CC(=C2)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


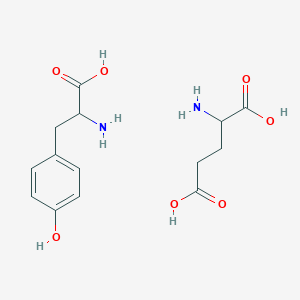
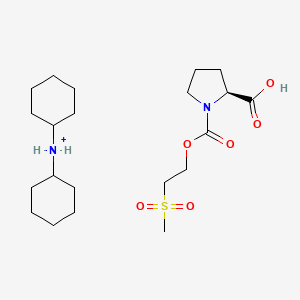
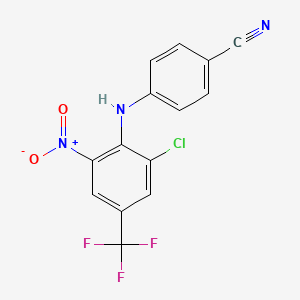
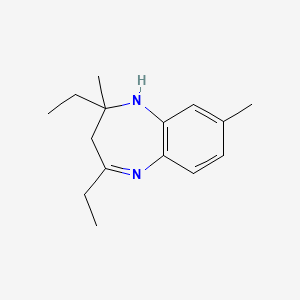
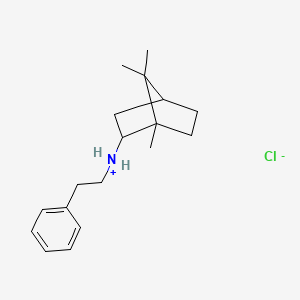
![(3-Ethyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2h-pyrido[2,1-a]isoquinolin-2-ylidene)propanedinitrile](/img/structure/B13750954.png)
![Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2-methoxyphenyl]-](/img/structure/B13750955.png)

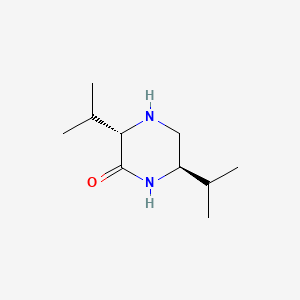
![5,6-dichloro-2-methylsulfanyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B13750973.png)
